molecular formula C19H22BrClN2O2S B3473432 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Cat. No.: B3473432
M. Wt: 457.8 g/mol
InChI Key: QGYWMLZPLNNIJH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylbenzenesulfonyl chloride and 3-chloro-4-methylphenylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted piperazines.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides or thiols.

Scientific Research Applications

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The compound may modulate pathways related to neurotransmission, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
  • 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-methylphenyl)piperazine

Uniqueness

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. This dual substitution pattern may enhance its potency and selectivity in certain applications.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2O2S/c1-13-4-5-16(12-18(13)21)22-6-8-23(9-7-22)26(24,25)19-11-14(2)17(20)10-15(19)3/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYWMLZPLNNIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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